molecular formula C22H24ClN3O4S B2965775 4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride CAS No. 1216910-58-5

4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride

Cat. No.: B2965775
CAS No.: 1216910-58-5
M. Wt: 461.96
InChI Key: VOCOXXHGRGWOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride is a useful research compound. Its molecular formula is C22H24ClN3O4S and its molecular weight is 461.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Compounds similar to 4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride have been synthesized and found to exhibit significant antimicrobial activity against various bacteria and fungi, including Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida globrata (Kaplancıklı et al., 2004).

Anti-Inflammatory and Analgesic Properties

  • Novel compounds derived from benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines, which are structurally related to 4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride, have shown potential as anti-inflammatory and analgesic agents. These compounds were found to inhibit cyclooxygenase enzymes and displayed significant anti-inflammatory and analgesic activities in experimental models (Abu‐Hashem et al., 2020).

Anti-Tubercular Activity

  • A study focused on the synthesis of derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were found to be non-cytotoxic to human cancer cell lines, indicating their potential as safe anti-tubercular agents (Nimbalkar et al., 2018).

Corrosion Inhibition

  • Benzothiazole derivatives have been synthesized and studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. The study found that these compounds provided significant protection against corrosion, suggesting their potential application in industrial settings (Hu et al., 2016).

Anticonvulsant Properties

  • Research on 2-(4-dimethylaminophenyl)-3-substituted thiazolidin-4-one derivatives, which are structurally related to 4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride, revealed their potential as anticonvulsants. One compound in the series showed significant anticonvulsant activity, comparable to the reference drug diazepam (Senthilraja & Alagarsamy, 2012).

Properties

IUPAC Name

4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S.ClH/c1-14(26)15-4-6-16(7-5-15)21(27)25(9-8-24(2)3)22-23-17-12-18-19(13-20(17)30-22)29-11-10-28-18;/h4-7,12-13H,8-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCOXXHGRGWOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=CC4=C(C=C3S2)OCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.